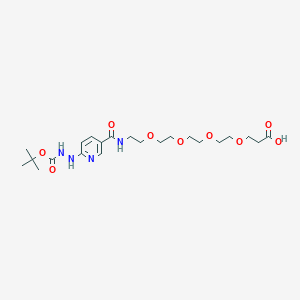
DNP-PEG4-CH2 NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNP-PEG4-CH2 NHS ester is a compound that combines a dinitrophenyl (DNP) group with a polyethylene glycol (PEG) linker and a succinimidyl ester (NHS ester). This compound is known for its excellent water solubility and its ability to react with primary amines to form stable amide bonds. It is widely used in biochemical research for labeling and conjugation purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG4-CH2 NHS ester typically involves the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.
DNP Attachment: The dinitrophenyl group is attached to the PEG linker through a series of chemical reactions.
NHS Ester Formation: The terminal NHS ester group is introduced by reacting the PEG-DNP intermediate with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
化学反应分析
Types of Reactions
DNP-PEG4-CH2 NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for conjugation purposes.
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The reaction time can vary from a few minutes to several hours depending on the specific conditions.
Major Products
The major product of the reaction between this compound and a primary amine is a stable amide bond, resulting in the conjugation of the DNP-PEG4 moiety to the amine-containing molecule .
科学研究应用
DNP-PEG4-CH2 NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for developing DNP probes that can be recognized by anti-DNP antibodies.
Biology: Employed in the study of chemiosmotic and membrane transport processes by conjugating with amine-bearing biomolecules such as lysine residues on proteins and amine-modified oligonucleotides.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents by labeling antibodies and other biomolecules.
Industry: Applied in the production of bioconjugates for various industrial applications, including biosensors and drug delivery systems
作用机制
The mechanism of action of DNP-PEG4-CH2 NHS ester involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction is facilitated by the hydrophilic PEG linker, which increases the solubility and accessibility of the DNP group. The DNP group can then be recognized by specific antibodies, enabling its use in various biochemical assays and applications .
相似化合物的比较
Similar Compounds
DNP-X SE: Another dinitrophenyl compound with a shorter linker, which has lower water solubility compared to DNP-PEG4-CH2 NHS ester.
DNP-PEG4 NHS ester: Similar to this compound but without the additional methylene group (CH2).
Uniqueness
This compound is unique due to its enhanced water solubility and the presence of the additional methylene group, which provides greater flexibility and accessibility for conjugation reactions. This makes it a more versatile and efficient reagent for various biochemical applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O12/c25-18-3-4-19(26)22(18)36-20(27)14-35-12-11-34-10-9-33-8-7-32-6-5-21-16-2-1-15(23(28)29)13-17(16)24(30)31/h1-2,13,21H,3-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHAEJDYBUIIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)




